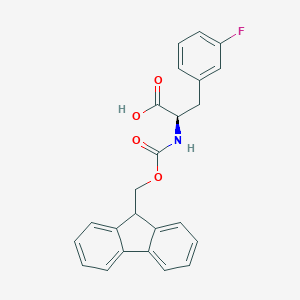

Fmoc-3-氟-D-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

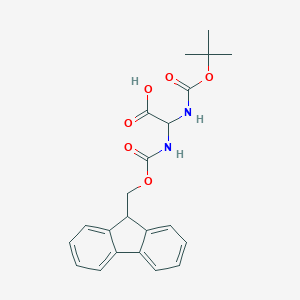

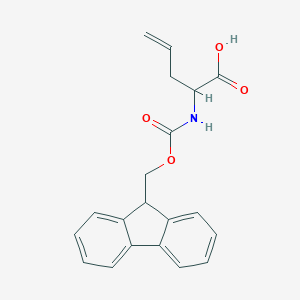

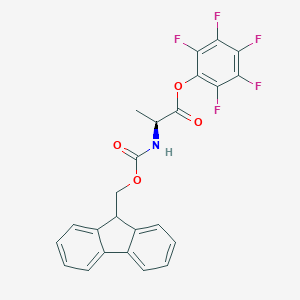

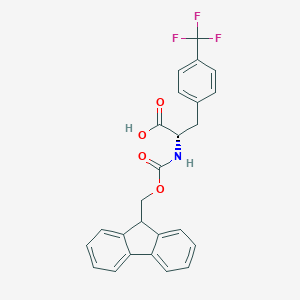

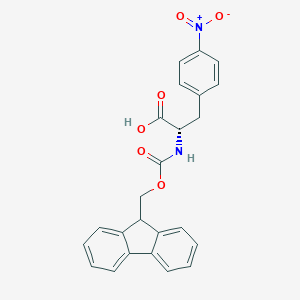

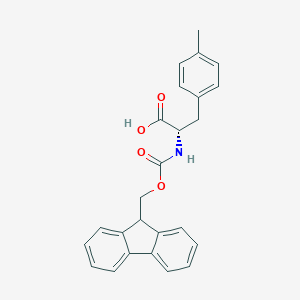

Fmoc-3-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a fluorine atom substituted at the third position of the phenyl ring. This modification enhances the compound’s stability and makes it suitable for use in solid-phase peptide synthesis .

科学研究应用

Fmoc-3-fluoro-D-phenylalanine has several scientific research applications:

Peptide Synthesis: It is widely used in solid-phase peptide synthesis to introduce fluorinated phenylalanine residues into peptides, enhancing their stability and bioactivity.

Drug Development: The compound is used in the development of peptide-based drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It serves as a tool in studying protein-protein interactions and enzyme mechanisms by incorporating fluorinated residues into proteins.

Material Science: Fmoc-3-fluoro-D-phenylalanine is used in the design of novel materials with unique properties, such as hydrogels and nanomaterials.

作用机制

- Changes : The gelation process involves factors like Fmoc-F covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions .

- Antimicrobial Activity : FmocF exhibits weak antibacterial activity against Gram-positive bacteria, including MRSA, due to its inability to cross the bacterial membrane .

- Downstream Effects : The hydrogel’s structure influences drug release kinetics and tissue regeneration .

- Cellular Effects : The hydrogel interacts with cells, influencing tissue regeneration and drug delivery .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

Fmoc-3-fluoro-D-phenylalanine plays a significant role in biochemical reactions, particularly in the formation of hydrogels . The Fmoc group, phenylalanine covalent linkage, and the flexibility of the phenylalanine side chain, along with pH and buffer ions, contribute to the self-assembly of Fmoc-3-fluoro-D-phenylalanine into gel formation . This process involves a collective action of different non-covalent interactions .

Cellular Effects

Fmoc-3-fluoro-D-phenylalanine has been found to exhibit antibacterial activity against Gram-positive bacteria . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, Fmoc-3-fluoro-D-phenylalanine triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of Fmoc-3-fluoro-D-phenylalanine involves its ability to form hydrogels through self-assembly . This process is governed by the Fmoc group, phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making Fmoc-3-fluoro-D-phenylalanine hydrogel .

Temporal Effects in Laboratory Settings

It is known that the hydrogel formation of Fmoc-3-fluoro-D-phenylalanine is influenced by physical and thermal stimuli .

Dosage Effects in Animal Models

While specific studies on Fmoc-3-fluoro-D-phenylalanine dosage effects in animal models are limited, it has been shown that Fmoc-phenylalanine reduces bacterial load both in vitro and in skin wound infections of mice .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-fluoro-D-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of 3-fluoro-D-phenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Industrial Production Methods: Industrial production of Fmoc-3-fluoro-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 3-fluoro-D-phenylalanine are reacted with Fmoc chloride under controlled conditions.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.

化学反应分析

Types of Reactions: Fmoc-3-fluoro-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include deprotected amino acids and substituted phenylalanine derivatives .

相似化合物的比较

Fmoc-4-fluoro-D-phenylalanine: Similar to Fmoc-3-fluoro-D-phenylalanine but with the fluorine atom at the fourth position of the phenyl ring.

Fmoc-2-fluoro-D-phenylalanine: Fluorine atom at the second position of the phenyl ring.

Fmoc-3-chloro-D-phenylalanine: Chlorine atom instead of fluorine at the third position.

Uniqueness: Fmoc-3-fluoro-D-phenylalanine is unique due to the specific positioning of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in applications where precise control over peptide structure and function is required .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSDVARCJDOADL-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198545-72-1 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198545-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。